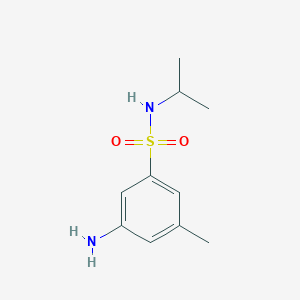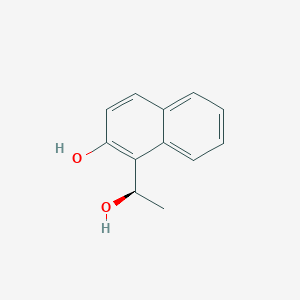
(r)-1-(1-Hydroxyethyl)naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(1-Hydroxyethyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthalenes. This compound features a naphthalene ring system substituted with a hydroxyethyl group. The ® configuration indicates the specific stereochemistry of the hydroxyethyl group, which can have significant implications for the compound’s reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Hydroxyethyl)naphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, a polycyclic aromatic hydrocarbon.
Functionalization: The naphthalene ring is functionalized to introduce the hydroxyethyl group. This can be achieved through various methods, such as Friedel-Crafts alkylation followed by oxidation.
Stereoselective Synthesis:
Industrial Production Methods
Industrial production methods for ®-1-(1-Hydroxyethyl)naphthalen-2-ol would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
®-1-(1-Hydroxyethyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
Oxidation: Formation of naphthalen-2-one derivatives.
Reduction: Formation of ethyl-substituted naphthalenes.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ®-1-(1-Hydroxyethyl)naphthalen-2-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
1-(1-Hydroxyethyl)naphthalen-2-ol: The non-stereospecific version of the compound.
1-(1-Hydroxyethyl)naphthalene: Lacks the hydroxyl group on the naphthalene ring.
2-Hydroxyethyl naphthalene: The hydroxyethyl group is attached to a different position on the naphthalene ring.
Uniqueness
®-1-(1-Hydroxyethyl)naphthalen-2-ol is unique due to its specific stereochemistry, which can influence its reactivity, interactions, and potential applications. The ®-configuration can lead to different biological activities compared to its (s)-enantiomer or racemic mixture.
属性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
1-[(1R)-1-hydroxyethyl]naphthalen-2-ol |
InChI |
InChI=1S/C12H12O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8,13-14H,1H3/t8-/m1/s1 |
InChI 键 |
VSRKMRHVEZMOOP-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](C1=C(C=CC2=CC=CC=C21)O)O |
规范 SMILES |
CC(C1=C(C=CC2=CC=CC=C21)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)
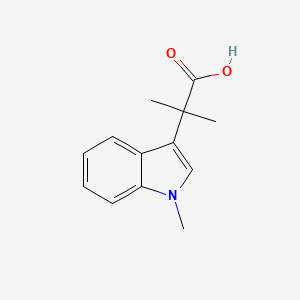

![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)
![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
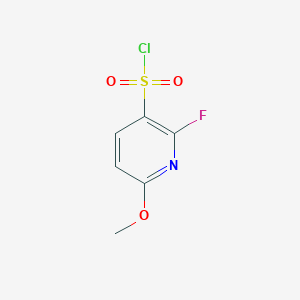
![1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560060.png)
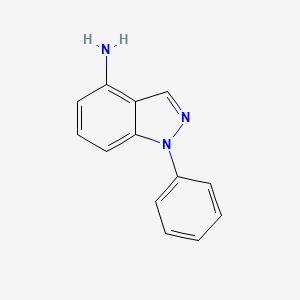

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13560088.png)
![2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol](/img/structure/B13560092.png)

![Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)
